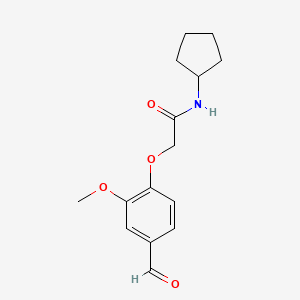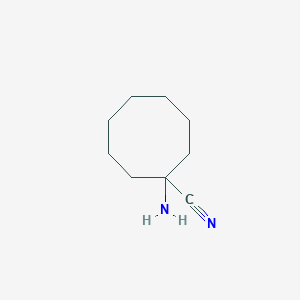![molecular formula C8H17NO B13169741 4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
4-[(Butan-2-yl)amino]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Butan-2-yl)amino]butan-2-one is an organic compound with the molecular formula C8H17NO It is a chiral amine, which means it has a specific three-dimensional arrangement that makes it optically active
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(Butan-2-yl)amino]butan-2-one involves the reductive amination of butan-2-one with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the efficient synthesis of this compound .
化学反応の分析
Types of Reactions
4-[(Butan-2-yl)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butan-2-one and butanoic acid, while reduction can produce butan-2-amine and butan-2-ol .
科学的研究の応用
4-[(Butan-2-yl)amino]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-[(Butan-2-yl)amino]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
類似化合物との比較
Similar Compounds
Butan-2-amine: A simpler amine with similar structural features.
Butan-2-one: A ketone that shares the butan-2-one backbone.
Butan-2-ol: An alcohol derived from the reduction of butan-2-one.
Uniqueness
4-[(Butan-2-yl)amino]butan-2-one is unique due to its chiral nature and the presence of both amine and ketone functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
4-(butan-2-ylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-4-7(2)9-6-5-8(3)10/h7,9H,4-6H2,1-3H3 |
InChIキー |
ICGSUKDJSIFPMO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)

![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
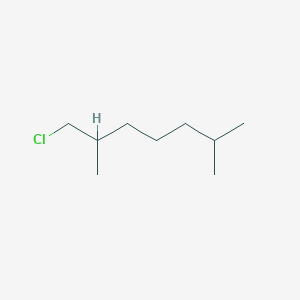
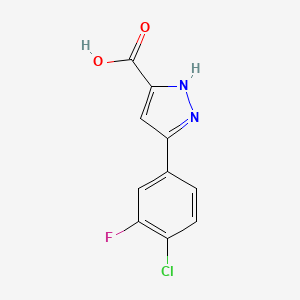
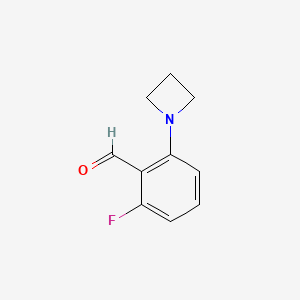
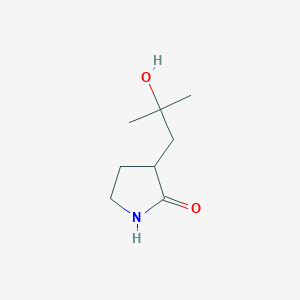

![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)

